{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
Overview
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane”, dibromo compounds and sulfonyl groups can be synthesized through various methods. For instance, dibromo compounds can be synthesized through the bromination of alkenes4. Sulfonyl groups can be introduced through the reaction of a sulfonyl chloride with an alcohol or amine.Molecular Structure Analysis
The molecular structure of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane” would likely feature a central carbon atom bonded to two sulfonyl groups and two bromine atoms. However, without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information on “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane”, it’s challenging to provide a detailed analysis of its chemical reactions. However, dibromo compounds and sulfonyl groups are known to participate in a variety of chemical reactions. For example, dibromo compounds can undergo dehydrobromination to form alkenes4.Physical And Chemical Properties Analysis
The physical and chemical properties of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane” would depend on its specific structure. Dibromo compounds, for example, tend to be dense and have relatively high boiling points due to the presence of bromine atoms2.Safety And Hazards
The safety and hazards of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane” would depend on its specific structure and properties. However, many dibromo compounds are considered hazardous and can be harmful if inhaled, ingested, or come into contact with the skin5.
Future Directions
The future directions for research and applications of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane” would depend on its specific properties and potential uses. Dibromo compounds and sulfonyl groups are widely used in organic synthesis, so there may be potential for new synthetic methods or applications1.
Please note that this is a general analysis based on the components of “{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane”. For a more detailed and accurate analysis, more specific information on the compound would be needed.
properties
IUPAC Name |
1-[dibromo(ethylsulfonyl)methyl]sulfonylethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O4S2/c1-3-12(8,9)5(6,7)13(10,11)4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBAFUSVUDQMON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(S(=O)(=O)CC)(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286675 | |
Record name | {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane | |
CAS RN |
6330-28-5 | |
Record name | Ethane, 1,1′-[(dibromomethylene)bis(sulfonyl)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6330-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 47009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC47009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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